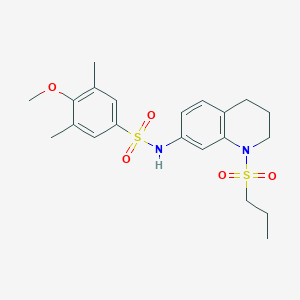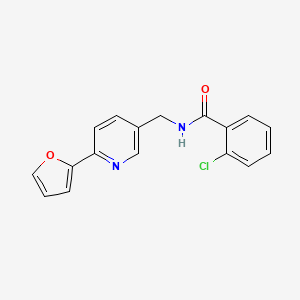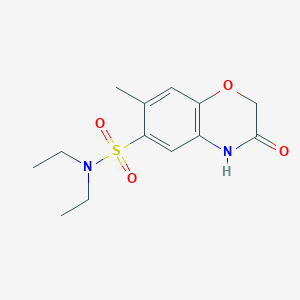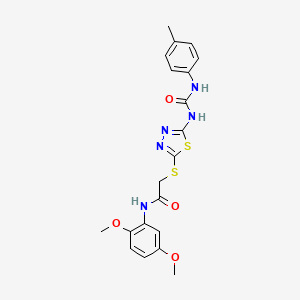
4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential therapeutic applications, including as enzyme inhibitors, which can be crucial in the treatment of various diseases such as Alzheimer's disease .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride. In the case of the related compound N-(4-methoxyphenethyl)-4-methylbenzensulfonamide, the synthesis began with the reaction of 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This parent molecule was further reacted with various alkyl or aralkyl halides to produce a series of new derivatives . Although the specific synthesis of the compound is not detailed in the provided papers, the general approach to synthesizing sulfonamide derivatives can be inferred.
Molecular Structure Analysis
Sulfonamide derivatives are characterized by their sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The molecular structure of these compounds is often confirmed using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as elemental analysis . The molecular structure is crucial for the biological activity of these compounds, as it determines the way they interact with biological targets such as enzymes.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions, including interactions with enzymes. For instance, the compound N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide was found to inhibit acetylcholinesterase competitively, forming an enzyme-inhibitor complex . This type of interaction is essential for the therapeutic potential of sulfonamides in diseases where enzyme inhibition is beneficial.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, Schiff base derivatives of sulfonamides exhibit tautomerism, which can affect their photochromic and thermochromic characteristics . The physical and chemical properties are typically assessed using various analytical techniques to ensure the compounds' suitability for further biological studies or therapeutic use.
Applications De Recherche Scientifique
Molecular Structure Analysis
The molecular structure of compounds related to 4-methoxy-3,5-dimethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been a subject of study. For instance, Gelbrich, Haddow, and Griesser (2011) examined the structure of a similar compound, focusing on its intramolecular and intermolecular hydrogen bonds, which are crucial for understanding its pharmacological potential (Gelbrich, Haddow, & Griesser, 2011).
Photophysical and Photochemical Properties
Compounds with a structure similar to the specified chemical have been analyzed for their photophysical and photochemical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment, highlighting their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibitory and Computational Studies
Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, revealing their potential as therapeutic agents for Alzheimer’s disease by inhibiting acetylcholinesterase. This research provides insights into the potential of such compounds in treating neurodegenerative diseases (Abbasi et al., 2018).
Fluorescence Derivatization for HPLC
In high-performance liquid chromatography (HPLC), derivatives of compounds similar to the one have been used as fluorescence derivatization reagents. For example, Yoshida, Moriyama, and Taniguchi (1992) found that a compound structurally related to this compound effectively reacts with alcohols to produce fluorescent esters, useful in HPLC analysis (Yoshida, Moriyama, & Taniguchi, 1992).
Antimicrobial and Antihypertensive Agents
Research on quinoline derivatives with sulfonamide moiety, like Rahman et al. (2014), has shown promising antimicrobial and antihypertensive effects. These studies explore the potential of such compounds in addressing various health conditions, including hypertension and microbial infections (Rahman et al., 2014).
Propriétés
IUPAC Name |
4-methoxy-3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-5-11-29(24,25)23-10-6-7-17-8-9-18(14-20(17)23)22-30(26,27)19-12-15(2)21(28-4)16(3)13-19/h8-9,12-14,22H,5-7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYXAQZMBYVRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![3-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)propanamide](/img/structure/B3016085.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B3016086.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![[(Furan-2-carbonyl)methylamino]acetic acid](/img/structure/B3016096.png)

![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)


![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)